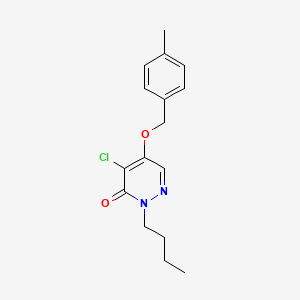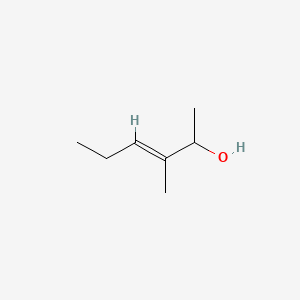
4-(Methoxymethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage .
Preparation Methods
The synthesis of 4-(Methoxymethyl)pyrrolidin-3-amine can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of activated alkenes with unstable 2-benzylazomethylide, generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Methoxymethyl)pyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of substituted pyrrolidine derivatives .
Scientific Research Applications
4-(Methoxymethyl)pyrrolidin-3-amine has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing bioactive molecules with target selectivity . In biology and medicine, derivatives of pyrrolidine have been studied for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . The compound’s versatility makes it valuable in the development of novel therapeutic agents and industrial applications.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins . This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in the compound’s observed effects.
Comparison with Similar Compounds
4-(Methoxymethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring but differ in their substituents and biological activities. The unique features of this compound, such as its methoxymethyl group, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
4-(methoxymethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-4-5-2-8-3-6(5)7/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JMZZAILQTVJHRB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)

![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)

![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)


![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)


![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)

